molecular formula C12H21NO3 B12878066 1-Ethyl-3-(6-hydroxyhexyl)pyrrolidine-2,5-dione

1-Ethyl-3-(6-hydroxyhexyl)pyrrolidine-2,5-dione

Cat. No.: B12878066
M. Wt: 227.30 g/mol
InChI Key: SDXGCXPFAYENDZ-UHFFFAOYSA-N
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Description

1-Ethyl-3-(6-hydroxyhexyl)pyrrolidine-2,5-dione is an organic compound belonging to the class of N-substituted carboxylic acid imides. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. Pyrrolidine derivatives are widely used in medicinal chemistry due to their versatile biological activities and ability to interact with various biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-3-(6-hydroxyhexyl)pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine ring followed by functionalization. One common method involves the reaction of an appropriate amine with a cyclic anhydride under controlled conditions. For instance, the reaction of 6-hydroxyhexylamine with succinic anhydride can yield the desired product through a cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3-(6-hydroxyhexyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 1-Ethyl-3-(6-oxohexyl)pyrrolidine-2,5-dione, while reduction of the carbonyl groups can produce 1-Ethyl-3-(6-hydroxyhexyl)pyrrolidine-2,5-diol .

Scientific Research Applications

1-Ethyl-3-(6-hydroxyhexyl)pyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(6-hydroxyhexyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dione: A simpler analog without the ethyl and hydroxyhexyl substituents.

    1-Ethyl-3-(6-hydroxyhexyl)pyrrolidine-2-one: Similar structure but with a different functional group at the 2-position.

    N-Substituted carboxylic acid imides: A broader class of compounds with similar structural features.

Uniqueness

1-Ethyl-3-(6-hydroxyhexyl)pyrrolidine-2,5-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the hydroxyhexyl group allows for additional hydrogen bonding interactions, potentially enhancing its binding affinity to biological targets. The ethyl group can also influence the compound’s lipophilicity and overall pharmacokinetic profile .

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

1-ethyl-3-(6-hydroxyhexyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C12H21NO3/c1-2-13-11(15)9-10(12(13)16)7-5-3-4-6-8-14/h10,14H,2-9H2,1H3

InChI Key

SDXGCXPFAYENDZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)CC(C1=O)CCCCCCO

Origin of Product

United States

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